molecular formula C16H23Cl2NO2 B13412615 Chlorambucil Ethyl Ester

Chlorambucil Ethyl Ester

Cat. No.: B13412615
M. Wt: 332.3 g/mol
InChI Key: XHMWSXLDNNNEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorambucil Ethyl Ester is a derivative of Chlorambucil, a chemotherapy agent used primarily in the treatment of chronic lymphocytic leukemia and malignant lymphomas . This compound retains the alkylating properties of its parent compound, making it a potent agent in disrupting DNA replication and inducing cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorambucil Ethyl Ester typically involves the esterification of Chlorambucil with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as:

Chlorambucil+EthanolH2SO4Chlorambucil Ethyl Ester+Water\text{Chlorambucil} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Chlorambucil+EthanolH2​SO4​​Chlorambucil Ethyl Ester+Water

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure ester.

Chemical Reactions Analysis

Types of Reactions

Chlorambucil Ethyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Chlorambucil and ethanol.

    Oxidation: Various oxidized derivatives of this compound.

    Substitution: Substituted esters with different functional groups.

Scientific Research Applications

Chlorambucil Ethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

Chlorambucil Ethyl Ester exerts its effects by interfering with DNA replication and inducing DNA damage. This leads to cell cycle arrest and apoptosis through the accumulation of cytosolic p53 and activation of Bcl-2-associated X protein, an apoptosis promoter . The compound targets rapidly dividing cells, making it effective against cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: The parent compound, used in chemotherapy.

    Melphalan: Another alkylating agent with similar properties.

    Cyclophosphamide: A widely used chemotherapeutic agent with a different mechanism of activation.

Uniqueness

Chlorambucil Ethyl Ester is unique due to its ester group, which can influence its pharmacokinetic properties, such as solubility and absorption. This modification can potentially reduce side effects and improve therapeutic outcomes compared to Chlorambucil .

Properties

Molecular Formula

C16H23Cl2NO2

Molecular Weight

332.3 g/mol

IUPAC Name

ethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

InChI

InChI=1S/C16H23Cl2NO2/c1-2-21-16(20)5-3-4-14-6-8-15(9-7-14)19(12-10-17)13-11-18/h6-9H,2-5,10-13H2,1H3

InChI Key

XHMWSXLDNNNEPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.